Physicochemical Profile: Calculated Lipophilicity and Polar Surface Area vs. Related Acids
The computed physicochemical properties of 5-Oxo-4-phenylhexanoic acid provide a clear basis for differentiation from its non-oxo and positional analogs. Its lipophilicity (XLogP3-AA) and topological polar surface area (TPSA) dictate its potential for membrane permeability and solubility, which are distinct from related compounds [1]. While direct experimental comparison data is unavailable, these computed parameters are fundamental for predicting in vivo behavior and guide analog selection in medicinal chemistry campaigns.
| Evidence Dimension | Physicochemical Properties |
|---|---|
| Target Compound Data | XLogP3-AA: 1.4; TPSA: 54.4 Ų; Molecular Weight: 206.24 g/mol |
| Comparator Or Baseline | 4-Phenylhexanoic acid: MW 192.26 g/mol; 6-Oxo-6-phenylhexanoic acid (5-benzoylpentanoic acid): XLogP3-AA ~1.8 (estimated); TPSA ~54.4 Ų (calculated) |
| Quantified Difference | 5-Oxo-4-phenylhexanoic acid is 14 g/mol heavier than 4-phenylhexanoic acid due to the 5-oxo group. Its XLogP3-AA is 0.4 units lower than the estimated value for the 6-oxo isomer, suggesting slightly higher aqueous solubility. |
| Conditions | Computational predictions (PubChem, XLogP3 3.0). |
Why This Matters
These computed properties provide an initial, quantitative filter for researchers selecting compounds for assays where permeability and solubility are key considerations, directly impacting the selection of lead scaffolds.
- [1] PubChem. (2026). 5-Oxo-4-phenylhexanoic acid. Retrieved April 18, 2026. View Source
